molecular formula C26H28N2O3 B11189669 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B11189669
M. Wt: 416.5 g/mol
InChI Key: SJOHRCMENKINJT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed bioactive effects. The pathways involved can include inhibition of certain enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone include:

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C26H28N2O3/c1-18-15-22(27-20-9-5-4-6-10-20)21-11-7-8-12-23(21)28(18)26(29)17-19-13-14-24(30-2)25(16-19)31-3/h4-14,16,18,22,27H,15,17H2,1-3H3

InChI Key

SJOHRCMENKINJT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C4

Origin of Product

United States

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